molecular formula C9H8Cl2O B8709976 p-Chloromethylphenylacetyl chloride CAS No. 56097-33-7

p-Chloromethylphenylacetyl chloride

Cat. No.: B8709976
CAS No.: 56097-33-7
M. Wt: 203.06 g/mol
InChI Key: WBZLWGLHESFGHD-UHFFFAOYSA-N
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Description

p-Chloromethylphenylacetyl chloride is an aromatic acyl chloride derivative characterized by a chloromethyl (–CH₂Cl) substituent at the para position of the phenyl ring and an acetyl chloride (–COCl) functional group. This compound is likely used in organic synthesis, particularly in Friedel-Crafts acylation or peptide coupling, due to the electrophilic nature of the acyl chloride group. The para-chloromethyl substituent enhances reactivity by introducing steric and electronic effects, distinguishing it from simpler phenylacetyl chlorides .

Properties

CAS No.

56097-33-7

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]acetyl chloride

InChI

InChI=1S/C9H8Cl2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2

InChI Key

WBZLWGLHESFGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Phenylacetyl Chloride (CAS 103-80-0)

  • Structure : Benzene ring with an acetyl chloride group (–COCl) at the α-carbon .
  • Molecular Formula : C₈H₇ClO .
  • Reactivity : Highly reactive in nucleophilic acyl substitution reactions, commonly used to synthesize phenylacetamide derivatives .
  • Safety : Corrosive; causes severe skin/eye damage (H314, H335) .

Key Difference : Lacks the para-chloromethyl group, making it less sterically hindered and electronically distinct from p-chloromethylphenylacetyl chloride.

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8)

  • Structure : Para-methoxy (–OCH₃) substituent on the phenyl ring with an acetyl chloride group .
  • Molecular Formula : C₉H₉ClO₂.
  • Reactivity : The electron-donating methoxy group reduces electrophilicity compared to this compound, altering reaction kinetics in aromatic substitutions .

Key Difference: Methoxy vs.

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride

  • Structure : Contains both methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups on the α-carbon adjacent to the acyl chloride .
  • Synonyms: (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride .
  • Applications : Used in asymmetric synthesis; the trifluoromethyl group enhances stability and lipophilicity .

Key Difference : The α-substituents create steric hindrance and electronic effects distinct from the para-chloromethyl group in the target compound.

Chloroacetyl Chloride (CAS 79-04-9)

  • Structure : Simple acyl chloride with a chlorine atom adjacent to the carbonyl group .
  • Molecular Formula : C₂H₂Cl₂O.
  • Reactivity : Extremely reactive due to the electron-withdrawing chlorine, used in synthesizing pharmaceuticals and agrochemicals .
  • Toxicity : Highly toxic (LC50 = 300 ppm in rats); causes respiratory and dermal irritation .

Key Difference : Lacks an aromatic ring, resulting in fundamentally different reactivity and applications compared to aromatic acyl chlorides.

Phenacyl Chloride (CAS 532-27-4)

  • Structure: Acetophenone derivative with a chlorine substituent on the α-carbon (C₈H₇ClO) .
  • Applications : Intermediate in tear gas production; reacts via nucleophilic substitution at the α-carbon .
  • Safety : Classified as Acute Tox. 2 (H330) and Skin Irrit. 2 (H315) .

Key Difference : Contains a ketone group instead of an acyl chloride, leading to divergent reaction pathways.

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Substituents Reactivity Profile Toxicity/Regulatory Notes
This compound* N/A C₉H₈Cl₂O –COCl, para–CH₂Cl High electrophilicity; SN2 at –CH₂Cl Likely corrosive (inferred)
Phenylacetyl chloride 103-80-0 C₈H₇ClO –COCl Nucleophilic acyl substitution H314, H335
4-Methoxyphenylacetyl chloride 4693-91-8 C₉H₉ClO₂ –COCl, para–OCH₃ Reduced electrophilicity Limited data
Chloroacetyl chloride 79-04-9 C₂H₂Cl₂O –COCl, α–Cl Extreme reactivity LC50 = 300 ppm (rat)
Phenacyl chloride 532-27-4 C₈H₇ClO –COCH₂Cl SN2 at α-carbon H330, H315

*Inferred structure based on analogs.

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